molecular formula C13H15FN2O2 B1207142 6-Fluoromelatonin CAS No. 62106-00-7

6-Fluoromelatonin

Cat. No.: B1207142
CAS No.: 62106-00-7
M. Wt: 250.27 g/mol
InChI Key: BTTITVUHHXXLFM-UHFFFAOYSA-N
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Description

6-Fluoromelatonin is a halogenated derivative of melatonin, a hormone primarily produced by the pineal gland in the brain. Melatonin is well-known for its role in regulating sleep-wake cycles. The introduction of a fluorine atom at the 6th position of the indole ring in melatonin enhances its metabolic stability and potency, making this compound a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoromelatonin typically involves the halogenation of melatonin. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoromelatonin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-fluoroindole derivatives, while reduction can regenerate melatonin .

Scientific Research Applications

6-Fluoromelatonin has several scientific research applications:

Mechanism of Action

6-Fluoromelatonin exerts its effects by binding to melatonin receptors (MT1 and MT2) in the brain. This binding inhibits adenylate cyclase activity, reducing cyclic AMP (cAMP) levels and activating phospholipase C. These actions lead to various downstream effects, including modulation of sleep-wake cycles, hormonal regulation, and antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoromelatonin is unique due to its enhanced metabolic stability and potency compared to melatonin. The introduction of the fluorine atom increases its resistance to metabolic degradation, making it more effective in biological systems .

Properties

CAS No.

62106-00-7

Molecular Formula

C13H15FN2O2

Molecular Weight

250.27 g/mol

IUPAC Name

N-[2-(6-fluoro-5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H15FN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17)

InChI Key

BTTITVUHHXXLFM-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)F

Canonical SMILES

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)F

Key on ui other cas no.

62106-00-7

Synonyms

6-fluoromelatonin

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 0.75 grams (3.6 mmole) of the tryptamine, 2.0 ml. of pyridine, and 8.0 ml. of benzene was prepared. Acetic anhydride (1.0 ml.) was slowly added. The mixture was stirred at room temperature for 4 hours, and the solvents then were removed in vacuo with moderate heating. The resulting crystalline residue was dissolved in a 1:1 mixture of warm ethyl acetate and chloroform. The solution was washed with water, then with sodium chloride solution, and then dried over sodium sulfate. The solvents were removed in vacuo. The crystalline residue was boiled in benzene for a few minutes. The mixture was allowed to stand at room temperature for several hours, and the resulting product was collected by filtration and dried to obtain 0.81 grams (90 percent) of N-[2-(5-methoxy-6-fluoroindol-3-yl)ethyl]acetamide, m.p. 158°-159° C.
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Synthesis routes and methods II

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